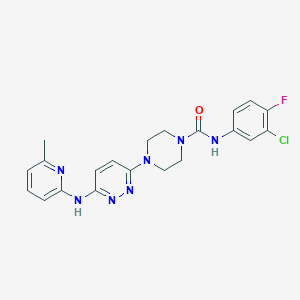

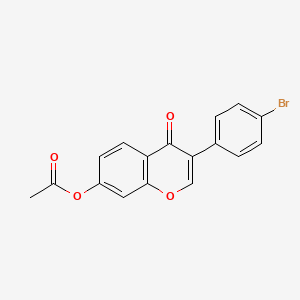

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Bromophenyl acetate” is a monocarboxylic acid . It’s a derivative of phenylacetic acid containing a bromine atom in the para position .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, “4-Bromophenylacetic acid” can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .

Molecular Structure Analysis

The molecular formula of “4-Bromophenyl acetate” is C8H7BrO2 .

Chemical Reactions Analysis

“4-Bromophenylacetic acid” can undergo Fischer esterification when refluxed with methanol acidified with sulfuric acid .

Physical And Chemical Properties Analysis

The molecular weight of “4-Bromophenyl acetate” is 215.044 Da .

Applications De Recherche Scientifique

Synthetic Protocols and Applications in Chemistry

Coumarin derivatives, including structures similar to 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate, are crucial in the synthesis of secondary metabolites with pharmacological importance. The limited quantities produced by natural sources have prompted research into synthetic protocols. These include Suzuki coupling reactions for biaryl synthesis, which then undergoes lactonization, and reactions involving 3-formylcoumarin (chromenones) with 1,3-bis(silylenol ethers). Such synthetic routes underscore the compound's role in creating pharmacologically relevant structures through efficient and straightforward procedures (Mazimba, 2016).

Contributions to Organic Chemistry

The phosphonic acid functional group is another area where derivatives of the subject compound find applications due to its similarity to the phosphate moiety. Phosphonic acids are utilized across a wide spectrum of research fields including chemistry, biology, and physics. They serve various purposes, from bioactive properties (drug, pro-drug) and bone targeting to the design of supramolecular or hybrid materials and analytical purposes. The versatility of these applications highlights the compound's contribution to advancing organic chemistry and its intersection with biology and materials science (Sevrain et al., 2017).

Environmental and Aquatic Toxicology

Understanding the environmental impact and toxicological profiles of brominated phenols, which share structural similarities with 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate, is essential. These substances are intermediates in the synthesis of brominated flame retardants and have diverse sources, making them ubiquitous in the environment. Research into their concentrations, toxicokinetics, and toxicodynamics in both abiotic and biotic environments, including humans, is critical for assessing environmental safety and health risks (Koch & Sures, 2018).

Safety And Hazards

Propriétés

IUPAC Name |

[3-(4-bromophenyl)-4-oxochromen-7-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrO4/c1-10(19)22-13-6-7-14-16(8-13)21-9-15(17(14)20)11-2-4-12(18)5-3-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVQKYVWBHZHJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2365345.png)

![2-[6-(2-methoxy-2-oxoethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]ethyl cyclohexanecarboxylate](/img/structure/B2365348.png)

![1-(3,3-dimethyl-2-oxobutyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2365351.png)

![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2365357.png)

![2-(3-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2365366.png)